n-(4-((Cyclopropylamino)methyl)phenyl)acetamide

Description

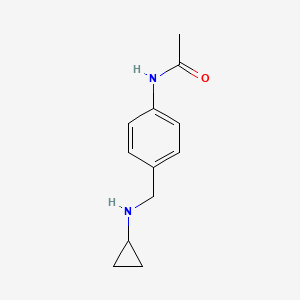

N-(4-((Cyclopropylamino)methyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamino-methyl substituent attached to the phenyl ring. The compound’s molecular formula is C₁₃H₁₇N₂O, with a molecular weight of 223.29 g/mol.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-[4-[(cyclopropylamino)methyl]phenyl]acetamide |

InChI |

InChI=1S/C12H16N2O/c1-9(15)14-12-4-2-10(3-5-12)8-13-11-6-7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |

InChI Key |

GSVBACKJRSGHHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Cyclopropylamino)methyl)phenyl)acetamide typically involves the reaction of 4-aminomethylphenylacetic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((Cyclopropylamino)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylacetamide compounds.

Scientific Research Applications

N-(4-((Cyclopropylamino)methyl)phenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((Cyclopropylamino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The compound can be compared to structurally related acetamides, such as those identified in the evidence:

Key Structural Differences:

- N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide (CAS 6630-10-0): Features a chloro-benzenesulfonyl group instead of the cyclopropylamino-methyl moiety. This sulfonyl group increases polarity and molecular weight (C₁₄H₁₂ClNO₃S, MW 333.77 g/mol) compared to the target compound .

- N-(4-Isopropylphenyl)acetamide (CAS 5702-74-9): Substituted with an isopropyl group, which introduces steric bulk but lacks the nitrogenous cyclopropane ring present in the target compound .

Functional Implications:

- Metabolic Stability : Cyclopropane rings are less prone to oxidative metabolism than isopropyl or benzenesulfonyl groups, suggesting longer half-life for the target compound.

- Steric Effects: The cyclopropylamino-methyl substituent may impose moderate steric hindrance, intermediate between the bulky isopropyl (CAS 5702-74-9) and the planar sulfonyl group (CAS 6630-10-0).

Data Tables

Table 1: Comparative Structural and Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| N-(4-((Cyclopropylamino)methyl)phenyl)acetamide | N/A | C₁₃H₁₇N₂O | 223.29 | Cyclopropylamino-methyl |

| N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide | 6630-10-0 | C₁₄H₁₂ClNO₃S | 333.77 | 4-Chloro-benzenesulfonyl |

| N-(4-Isopropylphenyl)acetamide | 5702-74-9 | C₁₁H₁₅NO | 177.24 | 4-Isopropyl |

| Acetamide,N,N'-(methylenedi-4,1-phenylene)bis | 2719-05-3 | C₁₆H₁₆N₂O₂ | 268.31 | Methylene-linked biphenyl |

Table 2: Hypothetical Physicochemical Properties*

*Predicted using computational tools (e.g., SwissADME) due to lack of experimental data in evidence.

Research Findings and Hypothetical Analysis

Bioactivity Insights:

- CAS 6630-10-0 : The sulfonyl group may confer affinity for enzymes like carbonic anhydrase, but its high polarity could limit blood-brain barrier penetration .

- CAS 5702-74-9 : The isopropyl group’s hydrophobicity might favor interactions with lipid-rich targets, though metabolic oxidation could reduce efficacy .

- Target Compound: The cyclopropylamino group could stabilize interactions with amine-binding pockets (e.g., GPCRs or kinases) while resisting cytochrome P450-mediated degradation.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | MeOH | NaBH₃CN | 25 | 78 |

| Acetylation | DMF | DMAP | 0→RT | 85 |

How should researchers address conflicting spectroscopic data during structural characterization?

Methodological Answer:

Discrepancies in NMR or MS data can arise from impurities, tautomerism, or dynamic effects. To resolve these:

2D NMR : Use COSY and HSQC to confirm proton-proton correlations and carbon connectivity (e.g., as applied in crystallographic studies of related acetamides) .

High-Resolution MS : Validate molecular formula with HRMS (e.g., PubChem data for analogous compounds ).

X-ray Crystallography : Resolve ambiguities via single-crystal diffraction, as demonstrated for N-(4-Chloropyridin-2-yl)-N-(4-methyl-phenylsulfonyl)acetamide .

What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for acetamide derivatives ).

QSAR Modeling : Corrogate substituent effects (e.g., cyclopropylamine’s steric bulk) with activity data from analogs like N-(3-chloro-4-methoxyphenyl)acetamide .

MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .

How can researchers design SAR studies to explore the cyclopropylamino moiety’s role in bioactivity?

Methodological Answer:

Structural Variants : Synthesize analogs with substituents like cyclopentylamino or tert-butylamino to compare steric/electronic effects .

In Vitro Assays : Test variants against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

Data Analysis : Apply multivariate regression to link substituent parameters (Hammett σ, π) with IC₅₀ values .

Q. Table 2: Hypothetical SAR Data for Cyclopropylamino Analogs

| Compound | Substituent | LogP | IC₅₀ (μM) |

|---|---|---|---|

| A | Cyclopropyl | 1.2 | 0.8 |

| B | Cyclopentyl | 2.1 | 5.6 |

What strategies mitigate byproduct formation during the reductive amination step?

Methodological Answer:

Stoichiometry Control : Use excess cyclopropylamine (1.5 eq) to drive the reaction .

pH Adjustment : Maintain pH 6–7 with acetic acid to suppress imine hydrolysis .

Workup : Extract byproducts (e.g., unreacted aldehyde) with ethyl acetate/water partitioning .

How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

HPLC Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation over 24h .

Metabolite ID : Use LC-MS/MS to detect hydrolysis products (e.g., free aniline) .

Comparative Analysis : Benchmark against N-(4-Hydroxyphenyl)acetamide (paracetamol), known for hydrolytic stability .

What advanced techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

UPLC-PDA : Achieve ppm-level detection with a C18 column (1.7 μm, 2.1×100 mm) and gradient elution .

NMR Spectroscopy : Use ¹³C-DEPT to identify low-abundance impurities (e.g., acetylated byproducts) .

Reference Standards : Cross-validate against certified materials (e.g., NIST-traceable acetamide analogs) .

How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

LogP Measurement : Determine octanol/water partitioning via shake-flask method (predicted LogP ~1.2) .

CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Permeability Assay : Use Caco-2 cell monolayers to assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.